molecular formula C21H44O4Si2 B008892 Bis[tert-butyl(dimethyl)silyl] azelaate CAS No. 104255-97-2

Bis[tert-butyl(dimethyl)silyl] azelaate

Cat. No. B008892
M. Wt: 416.7 g/mol
InChI Key: VVOJIMXLEIRYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[tert-butyl(dimethyl)silyl] azelaate is a chemical compound with the molecular formula C28H58O2Si2. It is commonly used in scientific research as a reagent in organic synthesis.

Mechanism Of Action

Bis[tert-butyl(dimethyl)silyl] azelaate works by reacting with hydroxyl groups in organic compounds to form a silyl ether. This reaction protects the hydroxyl group from further reactions during chemical reactions. The silyl ether can be removed by the addition of an acid, which regenerates the original hydroxyl group.

Biochemical And Physiological Effects

Bis[tert-butyl(dimethyl)silyl] azelaate does not have any known biochemical or physiological effects. It is used solely as a reagent in organic synthesis.

Advantages And Limitations For Lab Experiments

Bis[tert-butyl(dimethyl)silyl] azelaate has several advantages for lab experiments. It is a stable compound that can be easily stored and transported. It is also easy to handle and has a low toxicity. However, it has some limitations as well. It is not soluble in water, which limits its use in aqueous reactions. It also requires the use of an acid to remove the silyl ether, which can be an additional step in the synthesis process.

Future Directions

There are several future directions for the use of Bis[tert-butyl(dimethyl)silyl] azelaate in scientific research. One area of interest is the development of new synthetic routes that use this reagent. Another area of interest is the use of Bis[tert-butyl(dimethyl)silyl] azelaate in the synthesis of new compounds with potential biological activity. Additionally, there is interest in using this reagent in the development of new materials with unique properties. Overall, Bis[tert-butyl(dimethyl)silyl] azelaate has the potential to be a valuable tool in organic synthesis and scientific research.

Synthesis Methods

Bis[tert-butyl(dimethyl)silyl] azelaate can be synthesized by reacting azelaic acid with tert-butyl(dimethyl)silyl chloride in the presence of a base. The reaction yields the desired compound as a colorless liquid.

Scientific Research Applications

Bis[tert-butyl(dimethyl)silyl] azelaate is commonly used as a reagent in organic synthesis. It is used to protect hydroxyl groups in organic compounds during chemical reactions. This reagent is also used in the synthesis of various organic compounds such as esters, amides, and carboxylic acids.

properties

CAS RN

104255-97-2

Product Name

Bis[tert-butyl(dimethyl)silyl] azelaate

Molecular Formula

C21H44O4Si2

Molecular Weight

416.7 g/mol

IUPAC Name

bis[tert-butyl(dimethyl)silyl] nonanedioate

InChI

InChI=1S/C21H44O4Si2/c1-20(2,3)26(7,8)24-18(22)16-14-12-11-13-15-17-19(23)25-27(9,10)21(4,5)6/h11-17H2,1-10H3

InChI Key

VVOJIMXLEIRYGX-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C(C)(C)C

synonyms

Nonanedioic acid, bis(tert-butyldimethylsilyl) ester

Origin of Product

United States

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